2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane
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Overview
Description
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane: is an organic compound with a complex structure that includes a dioxolane ring and a norbornane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions. The norbornane skeleton can be introduced through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the norbornane skeleton are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxolane: A simpler compound with a dioxolane ring, used in various chemical reactions and as a solvent.
1,3-Dioxolane: Another dioxolane derivative, often used as a protecting group in organic synthesis.
Norbornane Derivatives: Compounds with a norbornane skeleton, used in the synthesis of pharmaceuticals and materials.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane is unique due to its combination of a dioxolane ring and a norbornane skeleton, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31969-71-8 |
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Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H22O4/c1-8-9-4-5-10(13(9,14-2)15-3)11(8)12-16-6-7-17-12/h8-12H,4-7H2,1-3H3 |
InChI Key |
HJOWLXCSSWVZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1C3OCCO3)C2(OC)OC |
Origin of Product |
United States |
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